molecular formula C19H14N6O3S B2619426 N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1334375-14-2

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2619426
CAS No.: 1334375-14-2
M. Wt: 406.42
InChI Key: GINVICXCVUHSBQ-UHFFFAOYSA-N
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Description

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidinone intermediate, which is then reacted with various reagents to form the oxadiazole and benzothiadiazole rings. The final step involves the amidation of the carboxylic acid group to form the desired carboxamide.

  • Step 1: Synthesis of Pyrrolidinone Intermediate

    • Starting material: Itaconic acid
    • Reagents: Phenylamine, acetic anhydride
    • Conditions: Reflux in toluene
  • Step 2: Formation of Oxadiazole Ring

    • Reagents: Hydrazine hydrate, carbon disulfide
    • Conditions: Reflux in ethanol
  • Step 3: Formation of Benzothiadiazole Ring

    • Reagents: 2-aminobenzenethiol, phosphorus oxychloride
    • Conditions: Reflux in chloroform
  • Step 4: Amidation

    • Reagents: Various aliphatic amines
    • Conditions: Room temperature, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and benzothiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydride in DMF (dimethylformamide)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted oxadiazole or benzothiadiazole derivatives

Scientific Research Applications

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of cellular processes, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
  • N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3S/c26-16-9-12(10-25(16)13-4-2-1-3-5-13)18-21-22-19(28-18)20-17(27)11-6-7-14-15(8-11)24-29-23-14/h1-8,12H,9-10H2,(H,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINVICXCVUHSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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